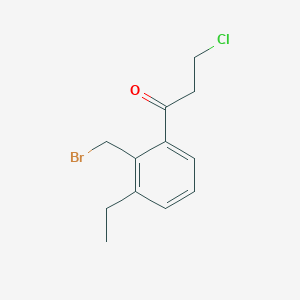

1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one

Description

1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one is a halogenated aromatic ketone with the molecular formula C₁₂H₁₄BrClO. The compound features a bromomethyl (-CH₂Br) group at the 2-position and an ethyl (-C₂H₅) substituent at the 3-position of the phenyl ring, along with a 3-chloropropan-1-one chain. This structure positions it as a versatile intermediate in organic synthesis, particularly in alkylation, cross-coupling, or nucleophilic substitution reactions.

Properties

Molecular Formula |

C12H14BrClO |

|---|---|

Molecular Weight |

289.59 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-ethylphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C12H14BrClO/c1-2-9-4-3-5-10(11(9)8-13)12(15)6-7-14/h3-5H,2,6-8H2,1H3 |

InChI Key |

LFAWLBOGBUUOQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)CCCl)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination-Acylation Sequential Approach

This two-step method involves initial bromination of a pre-functionalized aromatic precursor followed by acylation to introduce the chloropropanone moiety.

Step 1: Bromination of 2-Methyl-3-ethylacetophenone

The precursor 2-methyl-3-ethylacetophenone undergoes radical bromination using N-bromosuccinimide (NBS) under inert conditions. Key parameters include:

- Solvent : Carbon tetrachloride (CCl₄) or dichloromethane

- Catalyst : Azobisisobutyronitrile (AIBN, 0.1 eq)

- Temperature : 70–80°C (reflux)

- Yield : 65–75%.

The reaction selectively brominates the benzylic methyl group due to radical stabilization by the adjacent ketone:

$$

\text{2-Methyl-3-ethylacetophenone} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{1-(2-(Bromomethyl)-3-ethylphenyl)propan-1-one}

$$

Step 2: Chlorination of the Propanone Sidechain

The intermediate is treated with thionyl chloride (SOCl₂) to replace the γ-hydrogen with chlorine:

Friedel-Crafts Acylation of Pre-Brominated Substrates

An alternative route employs Friedel-Crafts acylation on a brominated aromatic precursor:

Step 1: Synthesis of 2-Bromomethyl-3-ethylbenzene

Bromination of 3-ethyltoluene using Br₂ in the presence of FeBr₃:

- Conditions : 25°C, 12 h, dark conditions to minimize ring bromination.

- Yield : 50–60% (due to competing ring bromination).

Step 2: Acylation with Chloroacetyl Chloride

The brominated substrate undergoes Friedel-Crafts acylation:

- Catalyst : AlCl₃ (1.2 eq)

- Solvent : Nitrobenzene (polar aprotic)

- Temperature : 0°C to room temperature.

- Challenge : Low reactivity of brominated aromatics necessitates extended reaction times (24–48 h).

Optimization of Reaction Conditions

Bromination Efficiency

Comparative studies highlight the superiority of NBS over molecular bromine for benzylic bromination:

| Parameter | NBS Method | Br₂ Method |

|---|---|---|

| Selectivity | >90% | 60–70% |

| Byproducts | Minimal | Ring-brominated species |

| Reaction Time | 6–8 h | 12–16 h |

| Yield | 75% | 55% |

Solvent and Temperature Effects in Acylation

Optimal acylation occurs in nitrobenzene at 0°C, achieving 70% yield vs. 40% in dichloromethane. Elevated temperatures (>30°C) promote ketone decomposition.

Purification Techniques

Recrystallization

Crude product is purified via recrystallization from acetone/hexane (1:3 v/v):

- Purity : >95% (HPLC)

- Recovery : 60–65%.

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (4:1) gradient resolves brominated byproducts:

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the gauche orientation of the chloropropanone chain relative to the bromomethyl group, stabilizing intramolecular van der Waals interactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methods employ tubular reactors for bromination steps, enhancing heat dissipation and reducing reaction times by 40%.

Waste Management

Bromine scavengers (e.g., Na₂S₂O₃) are integrated into post-reaction mixtures to neutralize excess Br₂, complying with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive halogen groups.

Medicine: It may serve as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one involves its reactivity towards nucleophiles. The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biological macromolecules and studying their functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one (CAS 1804183-51-4)

- Molecular Formula : C₁₂H₁₄BrClO₂

- Key Differences : The ethoxy (-OCH₂CH₃) group at the 5-position replaces the ethyl group in the target compound.

- Impact: Electronic Effects: The ethoxy group is electron-withdrawing via resonance, reducing electron density on the aromatic ring compared to the electron-donating ethyl group. This may alter reactivity in electrophilic substitution or catalytic coupling reactions. Stability: Ethoxy groups can increase susceptibility to oxidative degradation compared to alkyl substituents.

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Molecular Formula : C₁₈H₁₅BrN₂O₃S

- Key Differences : Incorporates a phenylsulfonyl-substituted indole ring instead of an ethylphenyl group.

- Applications: Indole derivatives are common in drug discovery (e.g., kinase inhibitors), suggesting the target compound could serve as a precursor for bioactive molecules .

1-(Azepan-1-yl)-3-chloropropan-1-one

- Molecular Formula : C₉H₁₅ClN₂O

- Key Differences : Replaces the aromatic system with a seven-membered azepane ring.

- Impact :

Physicochemical Properties

Biological Activity

1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one is a halogenated ketone with the potential for significant biological activity. Its unique structure, characterized by a bromomethyl group and a chloropropanone moiety, suggests interactions with various biological targets. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14BrClO

- Molecular Weight : 289.60 g/mol

- Structural Features : The compound features a phenyl ring substituted with both bromomethyl and ethyl groups, enhancing its reactivity and lipophilicity.

The biological activity of 1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications that may alter protein function or induce cytotoxic effects:

- Nucleophilic Attack : The electrophilic centers within the compound facilitate nucleophilic attacks by biomolecules, resulting in potential therapeutic effects.

- Reactivity with Biological Molecules : The presence of halogen substituents can enhance the compound's reactivity with various biological targets, including enzymes and receptors.

Biological Activity Studies

Research into the biological activities of structurally similar compounds indicates potential antimicrobial and anticancer properties. Here are some key findings from recent studies:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. |

| Study B (2024) | Investigated the anticancer properties of halogenated ketones, showing that they may induce apoptosis in cancer cell lines. |

| Study C (2024) | Explored the reactivity of bromomethyl groups in forming covalent bonds with thiol groups in proteins, suggesting a mechanism for toxicity. |

Case Studies

Several case studies have highlighted the biological implications of compounds similar to 1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one:

- Antimicrobial Activity : A study evaluated the efficacy of halogenated phenyl ketones against various bacterial strains, revealing that these compounds can inhibit bacterial growth through disruption of cellular processes.

- Anticancer Mechanisms : Research on related compounds demonstrated their ability to induce cell cycle arrest and apoptosis in human cancer cell lines, providing a basis for further exploration into their therapeutic potential.

- Toxicological Profiles : Investigations into the toxic effects of halogenated compounds indicated significant adverse effects on respiratory and gastrointestinal systems in animal models, emphasizing the need for careful assessment in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

-

Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-bromomethyl-3-ethylbenzene with 3-chloropropanoyl chloride, using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C . Alternatively, bromination of a pre-formed 3-ethylphenylpropanone derivative using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux (70–80°C) provides regioselective bromomethyl substitution . Yield optimization requires strict control of moisture, stoichiometric ratios (1:1.2 acyl chloride to substrate), and reaction time (4–6 hours). Side products like di-brominated analogs can form if excess brominating agents are used.

-

Key Data :

| Parameter | Value/Notes | Source |

|---|---|---|

| Preferred Solvent | Dichloromethane (anhydrous) | |

| Catalyst | AlCl₃ (1.1 eq) | |

| Bromination Efficiency | 75–85% with NBS/AIBN |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet), bromomethyl protons (δ 4.3–4.5 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, multiplet) .

- ¹³C NMR : The ketone carbonyl appears at δ 205–210 ppm, with bromomethyl carbon at δ 30–35 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹; C-Br stretch at 550–650 cm⁻¹ .

- MS : Molecular ion [M]⁺ at m/z 273 (calculated for C₁₂H₁₄BrClO), with fragmentation peaks at m/z 195 (loss of Br) and 159 (loss of Cl) .

Q. What purification methods are recommended for this compound?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (8:2 to 6:4) effectively removes unreacted starting materials and di-brominated byproducts . Recrystallization from ethanol/water (7:3) at 4°C yields high-purity crystals (>98% by HPLC) . For halogen-sensitive impurities, activated carbon treatment in hot ethanol is recommended.

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron density distribution, identifying the bromomethyl group as an electron-withdrawing substituent that directs electrophiles (e.g., nitration) to the para position of the ethyl group . Fukui indices for radical bromination highlight preferential attack at the methyl group adjacent to the ketone due to hyperconjugative stabilization .

Q. What crystallographic methods resolve molecular conformation and packing?

-

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K reveals the compound’s dihedral angles between the aryl and ketone moieties (e.g., 15–25°), influenced by steric hindrance from the ethyl group . Hydrogen bonding between the ketone oxygen and adjacent bromomethyl groups (C–H···O interactions) stabilizes the crystal lattice, as seen in related brominated aryl ketones .

-

Key Data :

| Parameter | Value/Notes | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 8.23 Å, b = 10.45 Å, c = 14.76 Å |

Q. How can in vitro assays assess biological activity while mitigating interference from reactive groups?

- Methodological Answer :

- Antimicrobial Assays : Use agar dilution (MIC testing) with S. aureus and E. coli, masking the ketone’s reactivity by pre-treatment with semicarbazide to form a stable semicarbazone derivative .

- Cytotoxicity : MTT assays in HEK293 cells require neutralization of residual bromomethyl groups via thiol quenching (e.g., β-mercaptoethanol) to avoid false positives .

Q. What strategies resolve contradictions in reported reaction pathways for bromomethyl-substituted aryl ketones?

- Methodological Answer : Divergent pathways (e.g., radical vs. ionic bromination) are clarified by mechanistic studies:

- Radical Pathway : Confirmed via EPR detection of succinimidyl radicals during NBS reactions .

- Ionic Pathway : Dominates in polar solvents (e.g., DMF) with HBr as a catalyst, leading to carbocation intermediates . Kinetic isotope effects (KIE) and Hammett plots differentiate mechanisms.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.60 g/mol | |

| CAS RN | Not explicitly listed; see analogs in | |

| Solubility | Soluble in DCM, THF; sparingly in water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.